5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound with a molecular formula of C8H7N3O3 and a molecular weight of 193.16 g/mol . This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for catalysts . The reaction proceeds efficiently, yielding the desired product in good yields.
Industrial Production Methods
This would likely involve the use of large-scale reactors and precise control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Oxo-6-ethoxycarbonyl-4,7-dihydropyrazolo[1,5-a]pyrimidine: Similar structure but with an ethoxycarbonyl group.
4,7-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Lacks the methyl group at the 5-position.
2-Aryl-6-RC(=O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles: Contains aryl and carbonitrile groups.
Uniqueness
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
197367-68-3 |
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Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-4-2-7(12)11-6(9-4)3-5(10-11)8(13)14/h2-3,10H,1H3,(H,13,14) |
InChI Key |
VFCWWYYDIFIVTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=C(N2)C(=O)O |
Origin of Product |
United States |
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